
5-Methyl-2-(trifluoromethoxy)aniline
Vue d'ensemble
Description
5-Methyl-2-(trifluoromethoxy)aniline is a chemical compound that is part of a broader class of trifluoromethoxy-substituted anilines. These compounds are of significant interest due to their potential applications in pharmaceuticals, agrochemicals, and functional materials due to their unique physical and chemical properties.
Synthesis Analysis
The synthesis of trifluoromethoxy-substituted anilines involves key steps such as metalation, which is the hydrogen/lithium permutation, and is influenced by the N-protective group employed. For instance, N-tert-Butoxycarbonyl-2- and -4-(trifluoromethoxy)aniline react with tert-butyllithium at specific positions, leading to various products after electrophilic trapping . Another protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives involves the use of Togni reagent II, which is a user-friendly approach that can be applied to a broad spectrum of these derivatives .
Molecular Structure Analysis
The molecular structure of trifluoromethoxy-substituted anilines can be analyzed using vibrational spectroscopy and quantum chemical studies. For example, the vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline have been investigated using FT-IR and FT-Raman spectra, and DFT computations have been performed to derive the optimized geometry and vibrational wavenumbers . These studies help in understanding the influence of substituents on the molecular structure and properties.
Chemical Reactions Analysis
The chemical reactivity of trifluoromethoxy-substituted anilines can be explored through various reactions. For instance, the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, involves fluorination, substitution, and reduction steps . Another example is the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, which is an important agrochemical intermediate, prepared from 4-trifluoromethoxy aniline using bromination agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethoxy-substituted anilines are influenced by their molecular structure. For instance, derivatives bearing trifluoromethyl or trifluoromethoxy end groups have been found to exhibit stable smectic B and A phases, respectively, in the context of liquid crystals. The orientational order, dipole moments, and phase transition entropies of these compounds have been determined, revealing the effect of the trifluoromethoxy group on stabilizing monolayer smectic states .
Applications De Recherche Scientifique
Synthesis of Trifluoromethoxylated Aromatic Compounds
Trifluoromethoxylated aromatic compounds, including those derived from 5-methyl-2-(trifluoromethoxy)aniline, are of significant interest due to their desirable pharmacological and biological properties. A user-friendly protocol for synthesizing such compounds, specifically methyl 4-acetamido-3-(trifluoromethoxy)benzoate, has been developed using Togni reagent II. This synthesis approach is general and can be applied to a broad spectrum of ortho-trifluoromethoxylated aniline derivatives, which are valuable synthetic building blocks for new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).
Agrochemical Intermediate Production
An improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate prepared from 4-trifluoromethoxy aniline, has been reported. The optimized conditions involve bromination agents and a solvent system that yields a product with over 99.5% purity and a 97% reaction yield, highlighting its significance in the agrochemical industry (Zhi-yuan, 2011).
Pesticide Intermediate Synthesis
Methyl (4-trifluoromethoxy)phenylcarbamate, a key intermediate for various pesticides, demonstrates the utility of 5-methyl-2-(trifluoromethoxy)aniline derivatives in pesticide synthesis. Novel, convenient methods have been developed for its synthesis, offering excellent yield and cost-effectiveness, which is particularly beneficial for indoxacarb manufacturing (Jiafu Zhang, Lingzi Zhang, & Dequn Sun, 2011).
Functionalization via Metalation
Trifluoromethoxy-substituted anilines, including derivatives of 5-methyl-2-(trifluoromethoxy)aniline, undergo metalation with site selectivity, depending on the N-protective group used. This process allows for structural elaboration through electrophilic trapping, showcasing the preparative potential of aniline functionalization mediated by organometallic reagents (Leroux, Castagnetti, & Schlosser, 2003).
Safety And Hazards
The safety data sheet indicates that 5-Methyl-2-(trifluoromethoxy)aniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
5-methyl-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5-2-3-7(6(12)4-5)13-8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWQECYURRPKAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901276352 | |
| Record name | 5-Methyl-2-(trifluoromethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(trifluoromethoxy)aniline | |
CAS RN |
151276-15-2 | |
| Record name | 5-Methyl-2-(trifluoromethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151276-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-(trifluoromethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



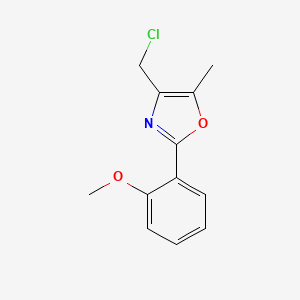
![7-Chlorothieno[3,2-B]pyridine-2-carbonitrile](/img/structure/B1321974.png)
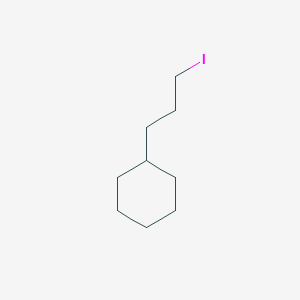
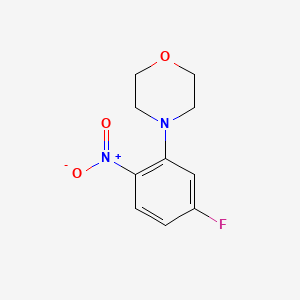
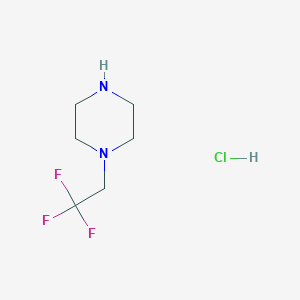
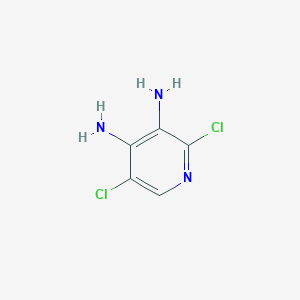
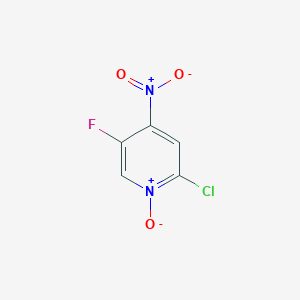
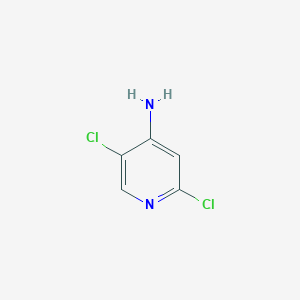
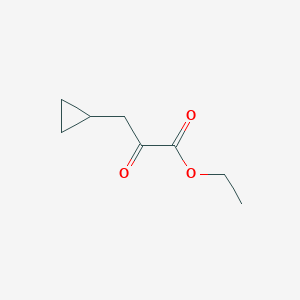
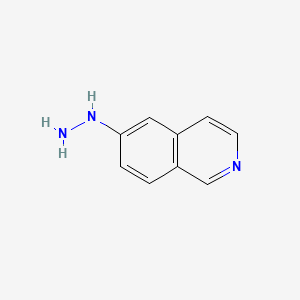

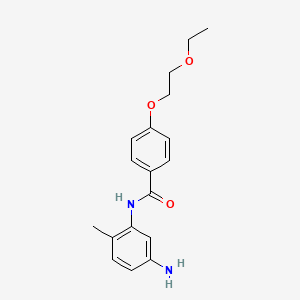

![Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1321999.png)